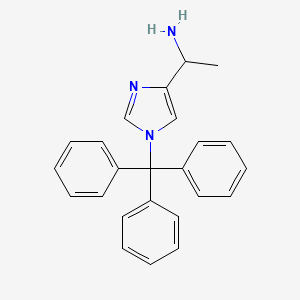

1-(1-Trityl-1H-imidazol-4-YL)-ethylamine

Description

Significance of Imidazole (B134444) and Trityl Moieties as Privileged Scaffolds in Organic Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as versatile templates in drug discovery. organic-chemistry.org Both the imidazole and trityl moieties, in their own right, contribute significantly to the design and synthesis of complex organic molecules.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov It is a cornerstone in medicinal chemistry due to its presence in a vast number of biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine (B1213489). total-synthesis.comnih.gov Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a highly versatile building block in the synthesis of pharmaceuticals. lifechemicals.comthieme-connect.com Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. thieme-connect.comcommonorganicchemistry.com

The trityl (triphenylmethyl) group is a bulky protecting group predominantly used in organic synthesis to mask reactive functional groups, particularly alcohols, amines, and the nitrogen atoms of heterocyclic rings like imidazole. nih.gov Its utility stems from its ease of introduction, typically via trityl chloride, and its facile removal under mild acidic conditions, which leaves other acid-sensitive groups intact. nih.govnih.gov The steric hindrance provided by the three phenyl rings can also direct reactions to other, more accessible sites on a molecule, offering a degree of regiochemical control. nih.gov In the context of imidazole chemistry, the N-trityl group serves to protect the imidazole nitrogen during subsequent chemical transformations on other parts of the molecule. commonorganicchemistry.com

Historical and Current Perspectives on Imidazole-Based Amines in Academic Research

The exploration of imidazole-based amines has a rich history, dating back to the early 20th century with the study of histamine and its profound physiological effects. nih.gov This initial research paved the way for the development of antihistamines, a major class of drugs for treating allergic reactions. nih.gov The discovery of cimetidine, an H2-receptor antagonist containing an imidazole core, revolutionized the treatment of peptic ulcers and further solidified the importance of this scaffold in medicinal chemistry. total-synthesis.com

In recent decades, research has expanded to explore a diverse array of synthetic imidazole-based amines. Current investigations focus on their potential as:

Enzyme Inhibitors: The imidazole ring can mimic the side chain of histidine, enabling these compounds to interact with the active sites of various enzymes. lifechemicals.com

Receptor Ligands: The nitrogen atoms in the imidazole ring can participate in key binding interactions with a wide range of biological receptors.

Anticancer Agents: Novel imidazole derivatives are continuously being synthesized and evaluated for their ability to interfere with the proliferation of cancer cells. organic-chemistry.org

Antimicrobial Agents: The imidazole scaffold is a key component in many antifungal and antibacterial drugs.

The ethylamine (B1201723) substituent at the 4-position of the imidazole ring is a common structural motif in biologically active molecules, most notably in histamine itself. This structural feature is often crucial for receptor recognition and biological activity.

Rationale for Dedicated Research on the Synthesis, Reactivity, and Applications of 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine

Despite the widespread interest in both imidazole and trityl-containing compounds, dedicated research specifically on this compound is not extensively documented in publicly available literature. However, a strong rationale for its study can be constructed based on its molecular architecture:

Synthetic Intermediate: This compound represents a valuable, pre-functionalized building block. The trityl group provides protection for the imidazole nitrogen, allowing for selective chemical modifications at the primary amine of the ethylamine side chain. Subsequent removal of the trityl group would then yield a free imidazole ring, ready for further functionalization if desired.

Medicinal Chemistry Exploration: As a protected analog of histamine-like structures, this compound could be a key precursor in the synthesis of novel histamine receptor modulators. The primary amine offers a convenient handle for the attachment of various substituents to explore structure-activity relationships (SAR).

Material Science Applications: Imidazole-containing molecules are known to act as ligands for metal ions and have applications in the development of coordination polymers and metal-organic frameworks (MOFs). The specific stereochemistry and functionality of this compound could lead to novel materials with unique properties.

The systematic study of the synthesis and reactivity of this compound is therefore a logical and necessary step to unlock its full potential as a versatile tool in both synthetic and medicinal chemistry. The following sections will delve into the prospective synthesis, reactivity, and applications of this intriguing molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23N3 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

1-(1-tritylimidazol-4-yl)ethanamine |

InChI |

InChI=1S/C24H23N3/c1-19(25)23-17-27(18-26-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19H,25H2,1H3 |

InChI Key |

IAZFMDGPNHWAGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 1 1 Trityl 1h Imidazol 4 Yl Ethylamine

Chemical Transformations at the Primary Ethylamine (B1201723) Moiety

The primary amine group attached to the ethyl side chain is a key site for functionalization, offering a gateway to numerous derivatives through well-established amine chemistry.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: The primary amine of 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine is expected to react readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is fundamental in peptide synthesis and for modifying the electronic and steric properties of the amine. For instance, N-acylation of the structurally related compound histamine (B1213489) has been extensively documented. The reaction of histamine with succinyl glycinamide (B1583983) N-hydroxysuccinimide ester yields an acylated histamine derivative, a key step in the development of immunoassays for histamine. nih.gov Similarly, N-acetyl histamine is a known metabolite formed by the acetyl-CoA-dependent N-acetylation of histamine. caymanchem.com These examples suggest that this compound would undergo similar transformations.

Alkylation: The introduction of alkyl groups onto the primary amine can proceed via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. N-alkylation of imidazoles and their derivatives is a common strategy to modulate their biological activity. nih.gov While direct N-alkylation of this compound has not been specifically detailed in the available literature, studies on similar structures, such as 4,5-bis(4-hydroxyphenyl)-2-imidazolines, have demonstrated successful N-alkylation using alkyl iodine in dry THF. nih.gov

Sulfonylation: The reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, would yield the corresponding sulfonamides. This transformation is often used to protect the amine group or to introduce moieties that can alter the compound's solubility and biological interactions.

| Reaction Type | Reagent Class | Expected Product |

| Acylation | Acid Chlorides (R-COCl) | N-Acyl-1-(1-trityl-1H-imidazol-4-yl)ethylamine |

| Alkylation | Alkyl Halides (R-X) | N-Alkyl-1-(1-trityl-1H-imidazol-4-yl)ethylamine |

| Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | N-Sulfonyl-1-(1-trityl-1H-imidazol-4-yl)ethylamine |

The primary amine of this compound can serve as a precursor for the synthesis of other nitrogen-containing functional groups. For example, it could be converted into an azide (B81097) via diazotization followed by treatment with sodium azide. The resulting azide can then undergo various transformations, such as reduction to the amine or participation in cycloaddition reactions. Furthermore, oxidation of the primary amine could potentially lead to the formation of oximes or nitro compounds, depending on the oxidizing agent and reaction conditions. While specific examples for this compound are not available, the general principles of primary amine chemistry are well-established. taylorandfrancis.com

As this compound is a chiral compound, its enantiomers can be resolved and analyzed by derivatizing the primary amine with a chiral reagent to form diastereomers. A widely used method for the chiral separation of primary amines is pre-column derivatization with ortho-phthalaldehyde (OPA) in the presence of a chiral thiol. uni-regensburg.de The reaction of the primary amine with OPA and a chiral thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine, forms fluorescent diastereomeric isoindole derivatives. uni-regensburg.deresearchgate.net These diastereomers can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. uni-regensburg.de This technique offers high sensitivity and is applicable to a wide range of chiral amines. researchgate.netnih.gov

| Chiral Derivatizing Reagent System | Resulting Products | Analytical Technique |

| ortho-Phthalaldehyde (OPA) + Chiral Thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric Isoindole Derivatives | HPLC with Fluorescence Detection |

Reactivity of the Imidazole (B134444) Heterocycle

The N-trityl protected imidazole ring also presents opportunities for functionalization, primarily through electrophilic substitution and directed metallation reactions.

The trityl group at the N1 position of the imidazole ring acts as a bulky protecting group and a director for metallation. Treatment of N-trityl-imidazole with a strong base, typically an organolithium reagent such as n-butyllithium or s-butyllithium, at low temperatures leads to deprotonation at the C2 position. This is due to the acidity of the C2 proton, which is enhanced by the inductive effect of the adjacent nitrogen atoms. The resulting 2-lithio-N-trityl-imidazole is a potent nucleophile that can react with a variety of electrophiles to introduce substituents at the C2 position.

While specific studies on the C2-lithiation of this compound are not prevalent, the general methodology is well-established for N-trityl imidazoles. The presence of the ethylamine side chain at the C4 position might influence the reaction, potentially requiring protection of the primary amine to avoid side reactions with the organolithium base.

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. globalresearchonline.net However, the reactivity and regioselectivity of these reactions are influenced by the substituents on the ring. The N1-trityl group is sterically hindering and can influence the position of attack. Electrophilic substitution on the imidazole ring generally occurs at the C4 and C5 positions. globalresearchonline.net In the case of this compound, the C4 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C5 or C2 positions. The outcome would depend on the nature of the electrophile and the reaction conditions. Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and Friedel-Crafts reactions, although the latter can be challenging.

Post-Synthetic Modifications and Annulation Reactions Involving the Imidazole Ring

The imidazole ring is an electron-rich heteroaromatic system susceptible to a range of chemical modifications. globalresearchonline.netnih.gov While the trityl group at the N-1 position sterically hinders direct attack at the adjacent C-2 and N-3 positions, it electronically influences the reactivity of the C-2, C-4, and C-5 positions. Post-synthetic modifications of the imidazole ring in N-trityl protected systems, such as this compound, can be achieved through several pathways, although specific examples for this exact molecule are not extensively documented in publicly available literature. General principles of imidazole chemistry suggest that electrophilic substitution, lithiation followed by quenching with an electrophile, and cycloaddition reactions are potential avenues for derivatization.

Electrophilic aromatic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions, which are the most electron-rich. uobabylon.edu.iq However, in the target molecule, the C-4 position is already substituted. Therefore, electrophilic attack would be directed to the C-5 or C-2 positions. The bulky trityl group may disfavor substitution at the C-2 position due to steric hindrance.

Metalation of the C-2 position of N-substituted imidazoles is a well-established method for introducing functional groups. mdpi.com Treatment of an N-trityl imidazole derivative with a strong base, such as n-butyllithium, can lead to deprotonation at the C-2 position, creating a nucleophilic center that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones).

Annulation reactions, which involve the construction of a new ring fused to the imidazole core, represent a powerful strategy for creating more complex heterocyclic systems. uzhnu.edu.uaresearchgate.neteurekaselect.com These reactions often proceed through cycloaddition pathways. youtube.com For instance, a [3+2] cycloaddition reaction could potentially be employed to build a new five-membered ring onto the imidazole scaffold. The specific conditions and outcomes of such reactions would be highly dependent on the nature of the reactants and the reaction conditions.

Selective Cleavage Strategies for the Trityl Protecting Group

The trityl (Trt) group is a widely used protecting group for amines, alcohols, and particularly the imidazole moiety of histidine in peptide synthesis due to its acid lability. nbinno.comnbinno.com Its removal is a critical step in many synthetic sequences, and various methods have been developed to achieve this transformation with high efficiency and selectivity.

Acid-Mediated Detritylation Mechanisms and Optimization

Acid-mediated cleavage is the most common method for the deprotection of N-trityl imidazoles. The mechanism proceeds through the protonation of the nitrogen atom attached to the trityl group, followed by the departure of the highly stable triphenylmethyl (trityl) cation. nih.gov This carbocation is stabilized by the delocalization of the positive charge over the three phenyl rings.

The rate of detritylation is highly dependent on the strength of the acid, the solvent, and the temperature. nih.gov Strong acids such as trifluoroacetic acid (TFA) are often employed, typically in a dichloromethane (B109758) (DCM) solvent. Optimization of the reaction conditions is crucial to ensure complete deprotection while minimizing potential side reactions, such as the degradation of other acid-sensitive functional groups within the molecule. The use of scavengers, such as triethylsilane (TES) or water, can be beneficial to trap the liberated trityl cation and prevent it from reattaching to the deprotected imidazole or reacting with other nucleophiles present in the reaction mixture.

| Reagent/Conditions | Substrate Scope | Typical Yield (%) | Reference |

| 90% Trifluoroacetic acid (TFA) | N-Trityl histidine derivatives in peptide synthesis | High | peptide.com |

| 20% Dichloroacetic acid (DCA) in Dichloromethane (DCM) | Trityl-protected serine | Not specified | sigmaaldrich.com |

| Mildly acidic buffers (pH 4.5-5.0) with warming | 5'-DMTr-protected oligonucleotides | Quantitative | nih.gov |

| Activated silica (B1680970) gel with 0.1-0.2% TFA in methanol | N(τ)-trityl-protected histamine and histidine derivatives | 82-95 | researchgate.net |

Reductive Cleavage Methods and Chemoselectivity

Reductive cleavage offers an alternative, non-acidic method for the removal of the trityl group, which can be particularly useful when acid-labile functionalities are present elsewhere in the molecule. These methods often exhibit excellent chemoselectivity.

One established method involves the use of lithium powder in the presence of a catalytic amount of an electron carrier, such as naphthalene, in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.org This system generates a potent reducing agent that can cleave the N-trityl bond. Another approach utilizes indium metal in a protic solvent mixture, such as methanol/ammonium (B1175870) chloride, which has also been shown to effectively remove the trityl group from protected alcohols. core.ac.uk A photocatalytic method using a photoredox catalyst under pH-neutral conditions has also been developed for the cleavage of trityl ethers and thioethers, offering a mild and orthogonal deprotection strategy. organic-chemistry.org

The chemoselectivity of these reductive methods is a key advantage. For instance, it has been demonstrated that the trityl group can be selectively removed from an amine in the presence of other reducible groups like allyl or benzyl (B1604629) ethers. organic-chemistry.org

| Reagent/Conditions | Substrate Scope | Typical Yield (%) | Reference |

| Lithium powder, catalytic naphthalene, THF | Aliphatic and aromatic secondary and tertiary N-tritylamines | Good to excellent | researchgate.netorganic-chemistry.org |

| Indium powder, MeOH/NH4Cl | Primary, secondary, allylic, and benzylic trityl ethers | Good to excellent | core.ac.uk |

| Visible light photocatalyst | Trityl thioethers and ethers | Good | organic-chemistry.org |

Orthogonal Deprotection in Complex Synthetic Sequences

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal deprotection is paramount. This strategy involves the use of protecting groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while others remain intact. The trityl group and its derivatives are integral to many orthogonal protection schemes.

In the context of peptide synthesis, for example, different trityl-based protecting groups exhibit varying degrees of acid lability. The general order of lability is Trityl (Trt) > 4-Methyltrityl (Mtt) > 4-Methoxytrityl (Mmt). peptide.com This differential stability allows for the selective removal of one type of trityl group in the presence of another. For instance, the highly labile Trt group can be cleaved with a dilute solution of TFA, while the more stable Mtt or Mmt groups remain. This allows for side-chain modifications of specific amino acid residues within a peptide chain.

The trityl group is also orthogonal to many other common protecting groups used in organic synthesis. For example, it can be removed under acidic conditions without affecting base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) or enzyme-labile groups. Conversely, base-labile or hydrogenation-labile protecting groups can be removed in the presence of the acid-labile trityl group. This orthogonality is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecular architectures.

Spectroscopic and Computational Characterization of 1 1 Trityl 1h Imidazol 4 Yl Ethylamine and Analogues

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of high-resolution spectroscopic techniques provides a complete picture of the molecular architecture, from atomic connectivity to three-dimensional arrangement.

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The fifteen protons of the three phenyl rings of the trityl group would appear as a complex multiplet in the aromatic region, typically between 7.10 and 7.50 ppm. The two protons on the imidazole (B134444) ring are expected to appear as singlets, with the C2-H proton resonating further downfield (around 7.50-7.70 ppm) compared to the C5-H proton (around 6.80-7.00 ppm) due to the electronic environment. The ethylamine (B1201723) side chain would present a characteristic quartet for the methine proton (-CH) coupled to the methyl group, and a doublet for the methyl protons (-CH₃) coupled to the methine proton. The primary amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The trityl group would show four distinct signals: one for the quaternary carbon attached to the imidazole nitrogen and three for the ipso, ortho, meta, and para carbons of the phenyl rings. The imidazole ring would display signals for its three carbon atoms (C2, C4, and C5). The ethylamine side chain carbons would be found in the aliphatic region of the spectrum. Data from related substituted imidazoles suggest that the chemical shifts can be reliably predicted. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, based on analysis of analogous structures.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Trityl | Phenyl-H | 7.10 - 7.50 (m, 15H) | 142.5 (ipso-C), 129.8 (ortho-C), 128.0 (meta-C), 127.8 (para-C) |

| Trityl | Quaternary-C | - | ~75.0 |

| Imidazole | C2-H | ~7.60 (s, 1H) | ~138.0 |

| Imidazole | C5-H | ~6.90 (s, 1H) | ~118.0 |

| Imidazole | C4 | - | ~145.0 |

| Ethylamine | -CH- | ~4.10 (q, 1H) | ~50.0 |

| Ethylamine | -CH₃ | ~1.50 (d, 3H) | ~22.0 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of fragmentation patterns. For this compound (molecular weight: 353.47 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₂₄H₂₃N₃.

The most characteristic feature in the electron ionization (EI) mass spectrum would be the facile cleavage of the N-C bond connecting the imidazole and the trityl group. This is due to the exceptional stability of the resulting triphenylmethyl (trityl) carbocation. This leads to a very intense base peak at a mass-to-charge ratio (m/z) of 243. This property of the trityl group is widely exploited in "mass tagging," where it is attached to a molecule of interest to enhance its ionization and detection in mass spectrometry.

The remaining fragment, the 1-(1H-imidazol-4-yl)-ethylamine radical cation, would have an m/z of 110. Further fragmentation of this ion would likely involve α-cleavage, with the loss of a methyl radical (•CH₃) to yield an ion at m/z 95, a common pathway for aliphatic amines. miamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Description |

|---|---|---|---|

| 353 | [M]⁺ | [C₂₄H₂₃N₃]⁺ | Molecular Ion |

| 243 | [C(C₆H₅)₃]⁺ | [C₁₉H₁₅]⁺ | Trityl Cation (Base Peak) |

| 110 | [M - C₁₉H₁₅]⁺ | [C₅H₈N₃]⁺ | Imidazolylethylamine Fragment |

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching from the trityl and imidazole rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings (phenyl and imidazole) are expected in the 1450-1600 cm⁻¹ region. nist.gov The bulky trityl group would also contribute to a complex fingerprint region below 1500 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Trityl, Imidazole) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl) |

| 1500 - 1600 | C=C Stretch | Aromatic Rings |

| 1450 - 1550 | C=N Stretch | Imidazole Ring |

| 1300 - 1400 | C-N Stretch | Amine, Imidazole |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov For this compound, which possesses a stereocenter at the α-carbon of the ethylamine group, this technique would be crucial for establishing the absolute configuration (R or S) of a resolved enantiomer.

Furthermore, a crystal structure would provide precise information on bond lengths, bond angles, and torsion angles. It would reveal the conformation of the molecule in the solid state, particularly the rotational orientation of the bulky trityl group relative to the planar imidazole ring and the conformation of the ethylamine side chain. Intermolecular interactions, such as hydrogen bonding involving the amine group and the imidazole nitrogen atoms, which dictate the crystal packing, would also be elucidated. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods serve as a powerful complement to experimental techniques, providing insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of organic molecules. scispace.comnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed for several purposes:

Geometry Optimization: To predict the lowest energy conformation of the molecule, which can be compared with experimental data from X-ray crystallography.

Spectroscopic Prediction: To calculate theoretical NMR chemical shifts and FT-IR vibrational frequencies. Comparing these calculated spectra with experimental ones can aid in the assignment of complex signals. researchgate.net

Electronic Properties: To determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition properties.

Reactivity Prediction: The molecular electrostatic potential (MEP) map can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-trityl-1H-imidazole-4-carbaldehyde |

Molecular Docking Analysis for Ligand-Target Binding Affinity Prediction (Methodological Focus)

Molecular docking is a computational technique employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein receptor at the atomic level. The primary objective of molecular docking is to simulate the binding mode and estimate the binding affinity, often represented as a scoring function, of the ligand with the target protein.

The process commences with the preparation of both the ligand, in this case, this compound, and the target protein. The three-dimensional structure of the ligand is generated and optimized to its lowest energy conformation. For the target protein, a high-resolution crystal structure is typically obtained from a repository like the Protein Data Bank (PDB). The preparation of the protein involves the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate charges to the amino acid residues.

The docking simulation is then performed using specialized software that explores a range of possible conformations of the ligand within the binding site of the protein. The algorithm systematically evaluates different orientations and positions of the ligand, calculating the interaction energy for each pose. These interactions include electrostatic forces, van der Waals forces, and hydrogen bonding. The final output is a set of docked poses ranked by their binding scores, with the lowest binding energy typically indicating the most favorable binding mode. For instance, in studies of similar imidazole derivatives, docking has been used to predict binding affinities against targets like penicillin-binding proteins or fungal enzymes such as C14α-demethylase.

The results of a molecular docking analysis can provide valuable insights into the mechanism of action of a compound and can guide the design of more potent analogues. The predicted binding mode can highlight key amino acid residues that are crucial for the interaction, which can be further validated through experimental studies.

| Parameter | Description | Example Software | Typical Output |

| Ligand Preparation | Generation of 3D structure and energy minimization of this compound. | ChemDraw, Avogadro | .mol file |

| Protein Preparation | Removal of water, addition of hydrogens, and charge assignment to the target protein from PDB. | AutoDock Tools, Schrödinger Maestro | .pdbqt file |

| Docking Algorithm | Exploration of ligand conformations within the protein's active site. | AutoDock, Glide, GOLD | Set of docked poses |

| Scoring Function | Calculation of binding affinity for each pose. | Empirical, knowledge-based, or force-field based scores | Binding energy (kcal/mol) |

| Analysis | Identification of the best pose and key interactions (e.g., hydrogen bonds, hydrophobic interactions). | PyMOL, Discovery Studio | Visualization of ligand-protein complex |

Molecular Dynamics Simulations for Conformational Behavior and System Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, offering insights into conformational changes, stability, and intermolecular interactions that are not accessible through static modeling techniques. For a molecule like this compound, MD simulations can elucidate its conformational landscape and the stability of its interactions with a biological target, such as a protein, in a simulated physiological environment.

The process of an MD simulation begins with the definition of an initial system, which typically consists of the ligand-protein complex obtained from molecular docking, solvated in a box of water molecules and ions to mimic the cellular environment. A force field, which is a set of empirical potential energy functions, is then applied to the system to describe the interactions between atoms.

The simulation proceeds by solving Newton's equations of motion for each atom in the system, allowing the positions and velocities of the atoms to evolve over a series of small time steps. This generates a trajectory that describes the dynamic behavior of the system over a specific period, often ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information about the stability of the ligand-protein complex. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand can be calculated to assess conformational stability. The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein. Furthermore, the persistence of intermolecular interactions, such as hydrogen bonds between the ligand and the protein, can be monitored throughout the simulation to evaluate the stability of the binding mode.

| Simulation Stage | Description | Key Parameters | Analysis Metrics |

| System Setup | Solvating the ligand-protein complex in a water box with ions. | Force field (e.g., AMBER, CHARMM), water model (e.g., TIP3P) | System density, electrostatic neutrality |

| Minimization | Removing steric clashes and relaxing the system to a local energy minimum. | Number of minimization steps, energy convergence criteria | Potential energy of the system |

| Equilibration | Gradually heating the system to the desired temperature and adjusting the pressure. | Temperature (e.g., 300 K), pressure (e.g., 1 atm) | Temperature, pressure, and density stabilization |

| Production Run | Running the simulation for a desired length of time to generate the trajectory. | Simulation time (ns to µs), time step (e.g., 2 fs) | RMSD, RMSF, hydrogen bond analysis |

Theoretical Studies on Chiral Induction and Conformational Stability (e.g., π-stacking interactions)

The conformational stability and chiral induction of this compound are significantly influenced by non-covalent interactions, particularly π-stacking. The trityl group, with its three phenyl rings, provides a large aromatic surface that can engage in π-stacking interactions with other aromatic systems, such as the imidazole ring within the same molecule or aromatic residues in a protein's binding site. These interactions play a crucial role in stabilizing specific conformations and can be a determining factor in stereoselective synthesis and molecular recognition.

Theoretical studies, often employing quantum mechanical methods, can be used to investigate the nature and strength of these π-stacking interactions. By calculating the potential energy surface of the molecule, researchers can identify stable conformations and the energy barriers between them. The geometry of the π-stacking interaction, such as the distance and orientation between the aromatic rings, can be analyzed to determine the type of interaction (e.g., face-to-face, edge-to-face).

In the context of chiral induction, π-stacking can create a well-defined chiral environment that directs the outcome of a chemical reaction. For instance, in an asymmetric synthesis, the trityl group of a chiral auxiliary can shield one face of a reactive center through π-stacking, leading to the preferential formation of one enantiomer over the other. The stability conferred by these interactions in the transition state is a key factor in achieving high levels of stereoselectivity.

Computational models can predict the most stable diastereomeric transition states, and the energy differences between these states can be correlated with the experimentally observed enantiomeric excess. These theoretical insights are invaluable for understanding the mechanisms of chiral induction and for the rational design of new chiral catalysts and auxiliaries.

Analysis of Electronic Properties (e.g., HOMO-LUMO energy gap, NLO properties)

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and its nonlinear optical (NLO) properties, can be investigated using computational quantum chemistry methods like Density Functional Theory (DFT). These properties are fundamental to understanding the molecule's reactivity, stability, and potential applications in materials science.

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to a nonlinear response in the material's polarization. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key measure of a molecule's NLO activity. Computational methods can be used to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound. A large β value, often associated with molecules possessing significant charge transfer characteristics and a small HOMO-LUMO gap, would suggest potential for NLO applications.

| Electronic Property | Description | Computational Method | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT (e.g., B3LYP/6-31G) | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT (e.g., B3LYP/6-31G) | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | DFT | Influences intermolecular interactions and solubility. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | DFT | Contributes to the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | DFT | Indicates potential for NLO applications. |

Applications in Organic Synthesis and Asymmetric Catalysis

1-(1-Trityl-1H-imidazol-4-YL)-ethylamine as a Chiral Building Block

Chiral building blocks are essential components in modern organic synthesis, providing the foundational stereochemical information for the construction of complex, optically active molecules. nih.gov The structural features of this compound make it a prime candidate for this role.

Precursor for the Synthesis of Novel Chiral Ligands and Organocatalysts

The primary amine functionality of this compound offers a convenient handle for further chemical modification. Through reactions such as amidation, reductive amination, and Schiff base formation, a diverse array of chiral ligands and organocatalysts can be synthesized. The imidazole (B134444) moiety, a common feature in many successful chiral ligands, provides a crucial coordination site for metal ions. The combination of the chiral ethylamine (B1201723) backbone and the imidazole ring allows for the creation of bidentate or even tridentate ligands, which can form stable and well-defined complexes with various transition metals.

The trityl group, while offering steric bulk, can also be removed under acidic conditions if a less sterically hindered ligand is desired. This modularity allows for the fine-tuning of the steric and electronic properties of the resulting ligands and catalysts to optimize their performance in specific asymmetric transformations. While direct examples of organocatalysts derived from this specific compound are not prevalent in the literature, the principles of their design are well-established. For instance, proline-derived organocatalysts are widely used in asymmetric aldol (B89426) reactions, and similar imidazolium-based structures have also been explored. princeton.edunih.gov

Scaffold for the Construction of Stereochemically Defined Complex Molecules

Beyond its use in catalysis, this compound can serve as a chiral scaffold for the synthesis of more complex molecules with defined stereochemistry. The amine group can be incorporated into larger molecular frameworks, and the imidazole ring can participate in various chemical transformations or act as a directing group. This makes the compound a useful starting material for the synthesis of biologically active compounds and other functional molecules where stereochemistry is critical.

Design and Implementation as a Chiral Ligand in Asymmetric Catalysis

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. Imidazole-containing ligands have gained significant attention due to their strong coordinating ability and the tunability of their steric and electronic properties.

Principles of Imidazole-Based Ligand Design and their Influence on Catalytic Performance

The design of imidazole-based chiral ligands hinges on several key principles. The imidazole ring acts as a strong σ-donor, forming stable complexes with a variety of transition metals. The steric environment around the metal center, largely dictated by substituents on the imidazole ring and the chiral backbone, is crucial for achieving high enantioselectivity. The bulky trityl group in ligands derived from this compound would create a highly congested and well-defined chiral pocket around the metal center, influencing the approach of substrates and favoring the formation of one enantiomer over the other.

The electronic properties of the imidazole ring can also be modulated. Electron-donating or electron-withdrawing groups on the imidazole can influence the Lewis acidity of the coordinated metal, thereby affecting the catalytic activity. The flexibility of the ligand backbone is another important factor; rigid backbones often lead to higher enantioselectivities by reducing the number of possible transition states.

Performance in Enantioselective Transformations: Case Studies

A³-Coupling: The three-component coupling of an aldehyde, an amine, and an alkyne (A³-coupling) is a powerful method for synthesizing propargylamines. Copper and other transition metal complexes of chiral ligands are often employed to achieve enantioselectivity. Chiral imidazole-containing ligands have shown promise in this reaction, suggesting that ligands derived from this compound could be effective catalysts.

Henry Reaction: The Henry (nitroaldol) reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction. Copper(II) complexes of chiral bis(oxazoline) and other nitrogen-containing ligands have been successfully used to catalyze asymmetric Henry reactions, achieving high yields and enantioselectivities. beilstein-journals.orgnih.gov Given the structural similarities, copper complexes of ligands derived from this compound are expected to be competent catalysts for this transformation. Below is a table summarizing the results of a Cu(II)-catalyzed asymmetric Henry reaction using a chiral ligand.

| Aldehyde | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Benzaldehyde | Bis(oxazoline) | CH₂Cl₂ | -20 | 95 | 92 | nih.gov |

| 4-Nitrobenzaldehyde | Bis(oxazoline) | CH₂Cl₂ | -20 | 98 | 94 | nih.gov |

| Cyclohexanecarboxaldehyde | Bis(oxazoline) | CH₂Cl₂ | -20 | 85 | 87 | nih.gov |

Hydrogenation: Asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds. Iridium complexes bearing chiral phosphine-oxazoline (PHOX) ligands are highly effective for the hydrogenation of various prochiral olefins. The nitrogen atom of the oxazoline (B21484) ring, similar to the imidazole nitrogen, plays a key role in coordinating the metal and creating the chiral environment. It is plausible that iridium complexes of chiral imidazole-amine ligands derived from this compound could also exhibit high catalytic activity and enantioselectivity in asymmetric hydrogenation reactions.

Aldol Reactions: The aldol reaction is another cornerstone of C-C bond formation. While organocatalysts like proline are well-known for promoting asymmetric aldol reactions, metal-based catalysts are also effective. nih.gov Chiral ligands that can form well-defined metal enolates are crucial for achieving high stereocontrol. The imidazole-amine scaffold offers the potential to create such ligands.

Metal Coordination Chemistry with Imidazole-Amine Ligands

The imidazole and amine functionalities of ligands derived from this compound allow for coordination with a wide range of transition metals.

Copper (Cu): Copper complexes are widely used in asymmetric catalysis due to their low cost and versatile reactivity. Chiral copper(II) complexes with nitrogen-based ligands are particularly effective in Lewis acid-catalyzed reactions like the Henry and Diels-Alder reactions. The imidazole-amine ligand scaffold can readily form stable square-planar or tetrahedral complexes with Cu(II).

Iron (Fe): Iron is an earth-abundant and non-toxic metal, making it an attractive choice for sustainable catalysis. Chiral iron complexes have been developed for a variety of asymmetric transformations, including reductions and oxidations. The coordination chemistry of iron with imidazole-containing ligands is well-established, suggesting the feasibility of preparing chiral iron catalysts from this compound derivatives.

Iridium (Ir): Iridium catalysts are renowned for their high activity and selectivity in asymmetric hydrogenation. Chiral P,N-ligands are commonly used with iridium. An imidazole-amine ligand could serve as a viable N,N- or potentially N,P- (if a phosphine (B1218219) group is introduced) ligand for iridium, leading to highly effective hydrogenation catalysts.

Manganese (Mn): Manganese is another abundant and environmentally benign metal. Manganese-based catalysts have shown promise in oxidation and reduction reactions. The coordination of manganese with imidazole-based ligands is known, and chiral manganese complexes have been explored for asymmetric epoxidation and other reactions. nih.gov

Influence of the Trityl Moiety on Stereochemical Induction and Catalytic Efficiency

The trityl group is not a passive component of the this compound molecule; it is a dynamic and influential director of its catalytic behavior. Its sheer size and unique electronic properties create a specific three-dimensional environment around the catalytically active center, which is essential for differentiating between the prochiral faces of a substrate. This process, known as stereochemical induction, is the basis for asymmetric catalysis. The efficiency of this chirality transfer is a key determinant of a catalyst's performance.

Steric and Electronic Effects of the Trityl Group

The most prominent feature of the trityl group is its profound steric bulk. Comprised of three phenyl rings attached to a single carbon atom, it occupies a significant volume. In a catalytic complex, this steric hindrance can effectively block one face of the active site. nih.gov Consequently, an incoming substrate molecule is forced to approach from the less hindered direction, leading to the preferential formation of one enantiomer. This "steric shielding" is a fundamental strategy in asymmetric catalyst design for achieving high levels of stereoselectivity. acs.org The rigidity and defined conformation of the trityl group create a well-defined chiral pocket, enhancing the catalyst's ability to discriminate between different stereochemical pathways.

The interplay between these steric and electronic factors is crucial. Subtle modifications to the ligand structure can alter this balance, providing a mechanism for fine-tuning the catalyst's performance for a specific chemical transformation. nih.gov

Role in Stabilizing Chiral Conformations through Non-Covalent Interactions

The trityl group's influence extends to the stabilization of specific three-dimensional arrangements, or conformations, of the catalyst-substrate complex. This is achieved through a network of weak, non-covalent interactions. nih.gov The phenyl rings of the trityl group can engage in C-H···π interactions, where a C-H bond from the substrate or another part of the ligand is attracted to the electron-rich face of an aromatic ring. acs.org

These interactions, though individually weak, are cumulative and can lock the molecule into a specific, rigid, and chirally defined conformation. acs.orgresearchgate.net This pre-organization of the catalytic environment is critical for effective chirality transfer. nih.govresearchgate.net By reducing the conformational flexibility of the transition state, the energetic difference between the pathways leading to the two different enantiomers is magnified, resulting in higher enantioselectivity. nih.govacs.org The trityl group essentially acts as a "supramolecular protective group," creating a structured pocket that facilitates a highly organized and stereoselective reaction. nih.govnih.gov This cascade process of chirality transmission from the permanent chiral center of the ethylamine group to the dynamic trityl propeller is a key mechanism for inducing optical activity. acs.orgnih.gov

Below is a table summarizing the types of interactions involving the trityl group that contribute to stereochemical control.

| Interaction Type | Description | Effect on Catalysis |

| Steric Hindrance | The sheer bulk of the trityl group physically blocks certain approaches of the substrate to the catalytic center. | Creates a highly selective binding pocket, forcing the substrate to adopt a specific orientation, leading to high enantioselectivity. |

| C-H···π Interactions | Weak attractive forces between C-H bonds and the electron-rich faces of the trityl's phenyl rings. | Helps to lock the catalyst-substrate complex into a rigid, well-defined chiral conformation, enhancing stereochemical induction. nih.gov |

| van der Waals Forces | General non-specific attractive or repulsive forces between the trityl group and the substrate. | Contribute to the overall stability and shape of the transition state, influencing the reaction's stereochemical outcome. |

| Electronic Modulation | The trityl group can subtly alter the electron density at the catalytic center. | Can affect the reactivity and stability of the catalyst, thereby influencing overall catalytic efficiency. |

Future Research Directions and Potential Innovations in Synthetic Applications

The unique properties imparted by the trityl group in chiral imidazole-based ligands like this compound suggest several promising avenues for future research.

One key direction is the expansion of their application in a wider range of asymmetric transformations. While their utility has been demonstrated, there is potential for their use in other important reactions such as asymmetric Henry reactions, Diels-Alder reactions, and allylic substitutions. nih.gov Further exploration into their effectiveness as precursors for N-heterocyclic carbene (NHC) catalysts could also unlock new catalytic activities. rsc.org

Another area of innovation lies in the structural modification of the trityl group itself. Systematically altering the substituents on the phenyl rings could provide a powerful tool for fine-tuning both the steric and electronic properties of the catalyst. nih.gov For example, adding electron-donating or electron-withdrawing groups could modulate the catalyst's reactivity, while changing the size of the substituents could adjust the steric environment to accommodate different substrates. This approach could lead to the development of a library of catalysts optimized for specific, challenging synthetic problems.

Furthermore, the principles of "green chemistry" could guide future developments. lifescienceglobal.comresearchgate.net Research into immobilizing these catalysts on solid supports could facilitate easier separation and recycling, making industrial-scale processes more sustainable and cost-effective. The development of reactions that can be performed in more environmentally benign solvents would also be a significant advance. The robust nature of the imidazole framework makes it a promising candidate for creating durable and recyclable catalytic systems. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Trityl-1H-imidazol-4-YL)-ethylamine, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis involves protecting the imidazole nitrogen with a trityl group to prevent undesired side reactions. A validated procedure (e.g., tritylation using triphenylmethyl chloride in dichloromethane with triethylamine as a base) yields high purity (98%) via flash chromatography . To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, reagent stoichiometry). This reduces trial-and-error experimentation and identifies critical factors affecting yield .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. NMR confirms structural integrity by resolving imidazole ring protons and trityl group aromatic signals. HPLC with UV detection monitors purity, while mass spectrometry (MS) verifies molecular weight. Thin-Layer Chromatography (TLC) in methanol/dichloromethane (1:9) is a rapid screening tool during synthesis .

Q. How does the trityl protecting group influence the reactivity and stability of the imidazole ring during synthesis?

- Methodological Answer : The bulky trityl group sterically shields the imidazole nitrogen, preventing unwanted nucleophilic attacks or side reactions (e.g., alkylation at the unprotected N-position). However, it may reduce solubility in polar solvents, necessitating optimization of reaction media (e.g., dichloromethane or THF). Stability studies under varying pH and temperature conditions are recommended to assess deprotection risks .

Advanced Research Questions

Q. What computational methods can predict reaction pathways and transition states in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory, DFT) model reaction energetics and transition states. Tools like the Artificial Force-Induced Reaction (AFIR) method automate reaction path searches, identifying plausible intermediates and activation barriers. Coupling computational predictions with experimental validation (e.g., kinetic isotope effects) refines mechanistic understanding .

Q. How can contradictory data regarding reaction yields or byproduct formation be systematically analyzed?

- Methodological Answer : Apply factorial design to isolate variables (e.g., reagent purity, mixing efficiency) contributing to discrepancies. For example, a 2^k factorial design evaluates the interaction between temperature and solvent polarity. Statistical tools (e.g., ANOVA) quantify the significance of each factor, while High-Resolution Mass Spectrometry (HRMS) identifies byproducts for retro-synthetic analysis .

Q. What strategies are effective for scaling up the synthesis while maintaining product consistency?

- Methodological Answer : Scale-up requires addressing heat transfer, mixing efficiency, and purification challenges. Use flow chemistry to enhance reproducibility, or employ membrane separation technologies (e.g., nanofiltration) for continuous purification. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real-time, ensuring consistent product quality .

Q. How can this compound be integrated into medicinal chemistry research, particularly in drug discovery pipelines?

- Methodological Answer : The ethylamine moiety serves as a versatile handle for conjugating targeting ligands or fluorophores. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets, while Structure-Activity Relationship (SAR) assays optimize pharmacological properties. Stability in biological matrices (e.g., plasma) should be assessed via LC-MS/MS to guide further derivatization .

Q. What experimental frameworks resolve conflicting data on the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. For light-sensitive compounds, amber glass vials and inert atmospheres (N2 or Ar) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.